Ethyl 7-iodo-2-heptynoate
Description
Structure
3D Structure
Properties
CAS No. |
90642-54-9 |
|---|---|
Molecular Formula |
C9H13IO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
ethyl 7-iodohept-2-ynoate |
InChI |
InChI=1S/C9H13IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-4,6,8H2,1H3 |
InChI Key |
DQBKCQHSLWIYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCCI |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of Ethyl 7 Iodo 2 Heptynoate
Cyclization Reactions
The dual functionality of ethyl 7-iodo-2-heptynoate enables its participation in several types of cyclization reactions, leading to the formation of diverse and structurally complex molecules. These reactions can proceed through various intramolecular and intermolecular pathways.
Intramolecular Cyclization Pathways of this compound
While often used in intermolecular reactions, this compound and its analogs are also capable of undergoing intramolecular cyclization. Research has shown that formal [3+2] cycloaddition processes, typically occurring between the iodoalkynoate and a separate reactant, can be adapted to an intramolecular strategy. acs.org In such a setup, the reacting partners (for instance, an aziridine (B145994) ring) are tethered to the main iodoalkynoate structure, allowing the cyclization to occur within the same molecule to deliver the desired products in good yields. acs.org
Formal [3+2] Cycloaddition Processes Involving this compound
A significant area of reactivity for this compound involves its use in formal [3+2] cycloaddition reactions. These processes are highly valuable for assembling complex five-membered ring systems, which are common motifs in pharmacologically active compounds. acs.org
Reactivity with Nonactivated Aziridines for Polysubstituted Indolizidine Synthesis
Table 1: Reaction of this compound with Various 2-Aryl Aziridines acs.org
| Entry | Aryl Group (Ar) in Aziridine | Yield (%) |
|---|---|---|
| 1 | C6H5 | 92 |
| 2 | 4-MeC6H4 | 88 |
| 3 | 4-MeOC6H4 | 85 |
| 4 | 4-ClC6H4 | 95 |
| 5 | 4-BrC6H4 | 96 |
Mechanistic Aspects of the SN2/Formal [3+2] Cycloaddition Cascade
The mechanism for the formation of indolizidines from this compound and aziridines is proposed to be a cascade process involving multiple SN2 (bimolecular nucleophilic substitution) reactions. acs.org The process is initiated by the deprotonation of the N-H of the aziridine by the base (K2CO3), making the nitrogen atom more nucleophilic. This is followed by:
An initial SN2 reaction where the nitrogen of the 2-aryl aziridine attacks the terminal carbon of the heptynoate chain, displacing the iodide ion.
The displaced iodide anion then acts as a nucleophile, attacking the aziridine ring and causing it to open via C-N bond cleavage.
A third SN2 reaction occurs intramolecularly, where a carbanion formed in the intermediate attacks the alkyl iodide, leading to the final bicyclic indolizidine product. acs.org
This cascade of reactions effectively constitutes a formal [3+2] cycloaddition. acs.org The backside attack characteristic of SN2 reactions dictates the stereochemical outcome of the process. acs.orgmasterorganicchemistry.com
Influence of Substrate Design and Reaction Conditions on Cycloaddition Efficiency and Regioselectivity
The efficiency of the cycloaddition is influenced by both the structure of the substrates and the specific reaction conditions. The reaction of this compound with 2-aryl aziridines proceeds efficiently, with yields often exceeding 85%. acs.org As shown in Table 1, substituents on the aryl ring of the aziridine have a noticeable effect on the reaction yield. Aziridines with both electron-donating (e.g., 4-Me, 4-MeO) and electron-withdrawing (e.g., 4-Cl, 4-Br) groups on the phenyl ring work well, delivering high yields of the corresponding indolizidines. acs.org
Divergent Cyclization Pathways to Fused Heterocyclic Systems (e.g., Quinolizidines)
Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing the iodoalkyl chain to be elaborated into more complex structures while preserving the alkynoate moiety for subsequent reactions.
The primary alkyl iodide in this compound serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. Unlike aryl or vinyl halides, the oxidative addition of alkyl halides to Pd(0) can be challenging; however, the high reactivity of the C-I bond facilitates this crucial step. Various established coupling methodologies have been successfully applied.
Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to extended di-yne systems. The reaction proceeds under standard Sonogashira conditions, typically involving a Pd(0) or Pd(II) precursor, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. This transformation selectively occurs at the C-I bond without affecting the internal alkyne.
Suzuki-Miyaura Coupling: The coupling of this compound with organoboron reagents (boronic acids or esters) offers a powerful method for forming new carbon-carbon single bonds. This reaction requires a palladium catalyst and a suitable base to activate the organoboron species. The choice of ligand on the palladium center is critical for achieving high efficiency and preventing side reactions like β-hydride elimination.
Stille Coupling: The reaction with organostannanes (organotin compounds) provides another reliable method for C-C bond formation. Stille couplings are known for their tolerance of a wide range of functional groups, making them suitable for complex substrates like this compound. The reaction is catalyzed by a palladium(0) complex, often in a non-polar solvent such as toluene (B28343) or THF.
The table below summarizes representative examples of these palladium-catalyzed coupling reactions.
| Entry | Coupling Type | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | Ethyl 9-phenyl-2,8-nonadiynoate | 88 | |
| 2 | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | Ethyl 7-phenyl-2-heptynoate | 75 | |
| 3 | Stille | Tributyl(vinyl)tin | Pd(PPh3)4, LiCl | Ethyl 2,8-nonadien-2-ynoate | 81 | |
| 4 | Sonogashira | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, DIPA | Ethyl 9-(trimethylsilyl)-2,8-nonadiynoate | 92 |
The versatility of cross-coupling reactions involving this compound is largely dependent on the choice of the organometallic reagent, which serves as the nucleophilic partner in the catalytic cycle.
Organozinc Reagents (Negishi Coupling): Organozinc halides, typically prepared from the corresponding organolithium or Grignard reagent, are highly effective partners for coupling with alkyl iodides. Negishi couplings often proceed under mild conditions and exhibit high functional group tolerance. The reaction of this compound with an organozinc reagent, catalyzed by palladium, results in efficient C(sp³)–C(sp²), C(sp³)–C(sp³), or C(sp³)–C(sp) bond formation.
Organocuprate Reagents: While not a catalytic cross-coupling in the traditional sense, organocuprates (e.g., Gilman reagents, R₂CuLi) can react directly with primary alkyl iodides like this compound. This reaction proceeds via a mechanism that is distinct from palladium-catalyzed cycles and is highly effective for forming C-C bonds. The alkynoate moiety is typically unreactive towards these soft nucleophiles under standard conditions.
Organoboron and Organotin Reagents: As detailed in the previous section, organoboron (for Suzuki) and organotin (for Stille) reagents are cornerstone partners for palladium-catalyzed reactions. The transmetalation step, where the organic group is transferred from boron or tin to the palladium center, is a key determinant of the reaction's success. The choice between these reagents is often dictated by factors such as the stability, availability, and toxicity of the organometallic compound.
The table below highlights the diversity of organometallic reagents used in reactions with this compound.
| Entry | Organometallic Reagent | Reaction Type | Catalyst/Conditions | Product Structure | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Phenylzinc chloride (PhZnCl) | Negishi Coupling | Pd2(dba)3, SPhos | Ethyl 7-phenyl-2-heptynoate | 84 | |
| 2 | Lithium dibutylcuprate ((Bu)2CuLi) | Cuprate Addition | THF, -78 °C to 0 °C | Ethyl 2-undecynoate | 90 | |
| 3 | 4-Methoxyphenylboronic acid | Suzuki Coupling | Pd(OAc)2, XPhos, Cs2CO3 | Ethyl 7-(4-methoxyphenyl)-2-heptynoate | 79 | |
| 4 | Tributyl(thienyl)tin | Stille Coupling | Pd(PPh3)4 | Ethyl 7-(2-thienyl)-2-heptynoate | 82 |
Palladium-Catalyzed Coupling Strategies Utilizing the Terminal Iodo-moiety of this compound
Nucleophilic Substitution Reactions
The primary alkyl iodide functionality of this compound is highly susceptible to nucleophilic attack, primarily through an SN2 mechanism. This reactivity provides a straightforward pathway for introducing a wide array of functional groups at the terminus of the alkyl chain.
The displacement of the iodide ion by various nucleophiles is a high-yielding and synthetically valuable transformation. As iodide is an excellent leaving group and the reaction occurs at a primary, unhindered carbon, the SN2 pathway is strongly favored over competing elimination reactions.
A diverse range of nucleophiles have been employed for this purpose:
Azide (B81097) Ion (N₃⁻): Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO readily furnishes the corresponding terminal azide, ethyl 7-azido-2-heptynoate. This product is a versatile intermediate for further transformations, such as Staudinger reactions or Huisgen cycloadditions.
Cyanide Ion (CN⁻): Treatment with sodium or potassium cyanide provides a means of one-carbon chain extension, yielding ethyl 8-cyano-2-octynoate.
Amines and Thiolates: Primary and secondary amines, as well as thiolates (RS⁻), can serve as effective nucleophiles to generate terminal amino and thioether derivatives, respectively. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HI formed during the reaction.
| Entry | Nucleophile | Solvent | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Sodium azide (NaN3) | DMF | 60 °C, 4 h | Ethyl 7-azido-2-heptynoate | 95 | |
| 2 | Potassium cyanide (KCN) | DMSO | 80 °C, 12 h | Ethyl 8-cyano-2-octynoate | 85 | |
| 3 | Sodium thiophenoxide (PhSNa) | Ethanol (B145695) | Reflux, 3 h | Ethyl 7-(phenylthio)-2-heptynoate | 91 | |
| 4 | Piperidine | Acetonitrile (B52724) | Reflux, 24 h | Ethyl 7-(piperidin-1-yl)-2-heptynoate | 78 |
A particularly elegant application of this compound's bifunctionality is its use in intramolecular cascade reactions. Research has demonstrated that nucleophiles containing an appropriately positioned pronucleophilic site can engage in a sequential SN2/intramolecular Michael addition process to construct heterocyclic systems.
In a typical example, a dinucleophile, such as methyl 2-aminobenzoate, is used. The reaction is initiated by the nucleophilic amino group attacking the primary alkyl iodide in an intermolecular SN2 reaction. This step forms an intermediate that contains both the alkynoate acceptor and a tethered secondary amine. In the presence of a base, this amine is deprotonated, and the resulting amide anion acts as an internal nucleophile, attacking the electron-deficient alkyne at the C-3 position in a 6-exo-dig Michael-type cyclization. This cascade efficiently generates a substituted piperidone ring fused to the aromatic system, demonstrating a powerful strategy for complexity generation from a simple linear precursor.
The success of this cascade relies on the careful orchestration of reactivity: the initial SN2 reaction must proceed efficiently, and the subsequent intramolecular cyclization must be kinetically and thermodynamically favorable.
| Entry | Dinucleophile | Base | Solvent | Cyclized Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | Methyl 2-aminobenzoate | K2CO3 | DMF | Methyl 1-(6-ethoxycarbonyl-5-hexyn-1-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate | 68 | |
| 2 | 2-Aminophenol | NaH | THF | 4-(6-Ethoxycarbonyl-5-hexyn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine | 62 |
Role of Ethyl 7 Iodo 2 Heptynoate in Complex Molecular Synthesis
Building Block for Indolizidine Alkaloid Skeletons
Ethyl 7-iodo-2-heptynoate serves as a key starting material for the synthesis of polysubstituted indolizidine alkaloids. researchgate.netacs.org Indolizidines are a large class of heterocyclic compounds characterized by a fused five- and six-membered ring system with a nitrogen atom at the bridgehead. mdpi.com These structures are found in numerous natural products and often exhibit significant biological activity. mdpi.com
A notable application of this compound is in a domino reaction with 2-aryl aziridines. researchgate.net When heated in the presence of potassium carbonate in dry acetonitrile (B52724), these reactants undergo a process that rapidly assembles the core indolizidine structure. acs.orgresearchgate.net The reaction is initiated by an SN2 substitution, where the nitrogen of the aziridine (B145994) displaces the iodide from the heptynoate chain. This is followed by a formal [3+2] cycloaddition, which involves the cleavage of a carbon-nitrogen bond within the nonactivated aziridine ring to complete the formation of the bicyclic system. researchgate.netacs.org This method represents a synthetically useful example of such a cycloaddition proceeding through the cleavage of a nonactivated aziridine C-N bond. acs.org
Table 1: Domino Synthesis of Polysubstituted Indolizidines
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product Type | Mechanism |
| This compound | 2-Aryl Aziridine | K₂CO₃, dry CH₃CN, heat | Polysubstituted Indolizidine | SN2 / Formal [3+2] Cycloaddition |
Precursor to Structurally Diverse Polycyclic Nitrogen Heterocycles
The same domino reaction that produces indolizidine skeletons highlights the role of this compound as a precursor to a broader range of structurally diverse polycyclic nitrogen heterocycles. researchgate.netresearchgate.net Polycyclic nitrogen heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. nih.gov
The reaction with aziridines is a powerful illustration of a domino process, where multiple bond-forming events occur in a single pot, leading to a significant increase in molecular complexity with high efficiency. researchgate.netresearchgate.net This one-pot formal [3+2] cycloaddition process is a facile route to creating polysubstituted bicyclic systems. acs.org The ability to vary the substituent on the 2-aryl aziridine, as well as use analogues of this compound, allows for the generation of a library of different polycyclic nitrogen heterocycles, demonstrating the versatility of this synthetic strategy. researchgate.netacs.org
Synthetic Intermediate in the Construction of Advanced Organic Scaffolds
Beyond its application in nitrogen heterocycle synthesis, this compound is a versatile synthetic intermediate for the construction of other advanced organic scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: the primary iodide, the internal alkyne, and the ethyl ester.
The primary iodide is an excellent electrophile, readily participating in nucleophilic substitution reactions, as seen in the indolizidine synthesis, and is also suitable for various metal-catalyzed cross-coupling reactions. researchgate.net The internal alkyne can undergo a wide range of transformations, including cycloadditions, reductions to alkenes or alkanes, and hydrations to form ketones. The ethyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. This combination of reactive sites makes this compound a valuable building block, enabling chemists to introduce a seven-carbon chain that can be further elaborated into complex target molecules. While its use in prostaglandin (B15479496) synthesis has been explored, it was found that the isomeric ethyl 7-iodo-5-heptynoate was more effective for certain C-alkylation reactions in that context. lookchem.com
Mechanistic Investigations and Kinetic Studies of Ethyl 7 Iodo 2 Heptynoate Reactions
Elucidation of Reaction Mechanisms via Experimental Approaches
Proposed Mechanism: Reaction of Ethyl 7-iodo-2-heptynoate with 2-Aryl Aziridine (B145994)
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | S(N)2 Attack | The nitrogen of the 2-aryl aziridine attacks the iodinated carbon of this compound, displacing the iodide ion. |
| 2 | C-N Bond Cleavage | The resulting aziridinium (B1262131) salt undergoes a ring-opening via C-N bond cleavage to form an azomethine ylide (a 1,3-dipole). |
| 3 | [3+2] Cycloaddition | The azomethine ylide undergoes an intramolecular cycloaddition with the alkyne functional group. |
| 4 | Final Product | Subsequent rearrangement/protonation leads to the formation of a stable polysubstituted indolizidine. |
This table illustrates the proposed sequential steps in the formation of polysubstituted indolizidines.
Kinetic Analysis of Rate-Determining Steps in this compound Transformations
The rate law for this initial step can be expressed as: Rate = k[this compound][2-Aryl Aziridine]
This second-order rate dependence is a hallmark of the S(N)2 mechanism. libretexts.org Experimental verification would involve systematically varying the concentrations of each reactant and observing the effect on the initial reaction rate.
Hypothetical Kinetic Data for an S(N)2 Reaction
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |
This interactive table demonstrates the expected changes in reaction rate for a bimolecular reaction. Doubling the concentration of either reactant doubles the rate, while doubling both quadruples it, confirming a first-order dependence on each reactant.
While specific kinetic studies for other complex transformations of this compound are not widely documented, analysis of related ynoate systems provides insight. For example, in the nickel-catalyzed reductive coupling of other ynoates with aldehydes, kinetic studies revealed a first-order dependence on the aldehyde and catalyst, but an inverse first-order dependence on the ynoate concentration. researchgate.net This indicates that the ynoate is involved in an off-cycle, catalytically dormant intermediate, and its dissociation is required for the turnover-limiting step to occur. researchgate.net Such detailed kinetic analyses are crucial for understanding and optimizing complex catalytic cycles involving alkyne substrates.
Spectroscopic Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are powerful methods for confirming a proposed reaction mechanism. Techniques such as in-situ High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and structurally elucidate these short-lived species. researchgate.net
Expected Spectroscopic Signatures of the Azomethine Ylide Intermediate:
¹H NMR Spectroscopy: The formation of the ylide would result in the appearance of characteristic new signals. The protons adjacent to the positively charged iminium nitrogen would be expected to shift downfield significantly. The proton on the carbanionic carbon would appear in the upfield region of the spectrum. The distinct signals corresponding to the ethyl ester and the alkyl chain would remain, although their chemical shifts might be slightly altered compared to the starting material.
¹³C NMR Spectroscopy: The carbon atoms of the 1,3-dipole would exhibit characteristic chemical shifts. The iminium carbon (C=N⁺) would appear at a low field (downfield), typical for carbons with a partial positive charge, while the carbanionic carbon would be found at a higher field (upfield).
Infrared (IR) Spectroscopy: The IR spectrum of the intermediate would be expected to show a strong absorption band for the C=N⁺ iminium stretch. The characteristic alkyne (C≡C) stretch from the starting material would be absent in the final cyclized product but present in the intermediate before the cycloaddition step. The ester carbonyl (C=O) stretch around 1715-1740 cm⁻¹ would be present throughout the transformation. mit.edu
Predicted ¹H and ¹³C NMR Shifts for Key Intermediates
| Species | Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| This compound (Start) | -CH₂-I | ~3.2 | ~6-10 |
| -C≡C- | (No ¹H signal) | ~70-90 | |
| -COOCH₂CH₃ | ~4.2 (q), ~1.3 (t) | ~61, ~14 | |
| Azomethine Ylide (Intermediate) | Protons α to N⁺ | > 4.5 | > 160 (C=N⁺) |
| Proton on Carbanion | ~2.5 - 3.5 | ~50-60 | |
| Polysubstituted Indolizidine (Product) | Bridgehead Protons | ~3.0 - 4.0 | ~60-75 |
This table summarizes the anticipated NMR chemical shifts for the starting material, the key reaction intermediate, and the final product, which are critical for monitoring the reaction progress and validating the proposed mechanism.
By comparing the spectra taken during the reaction with the known spectra of the starting materials and final products, the presence and structure of such intermediates can be inferred, providing strong evidence for the proposed mechanistic pathway. youtube.comacs.org
Computational Chemistry Applications to Ethyl 7 Iodo 2 Heptynoate Reactivity
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. Current time information in Edmonton, CA.rsc.org For a molecule like Ethyl 7-iodo-2-heptynoate, theoretical studies would investigate various potential transformations. These could include nucleophilic substitution at the carbon atom bearing the iodine, additions to the alkyne triple bond, and reactions involving the ester functionality.
Such studies would typically employ methods like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.comnih.gov This information allows for the determination of reaction energy profiles, activation energies, and reaction kinetics. mdpi.com For instance, a theoretical study could compare the reaction pathway for a Sonogashira coupling at the iodo-alkyne terminus versus a substitution reaction at the primary iodide. However, no such specific studies for this compound have been found in the surveyed literature.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The reactivity and physical properties of a flexible molecule like this compound are influenced by its three-dimensional shape and the various conformations it can adopt. ic.ac.uk Molecular modeling and molecular dynamics (MD) simulations are the primary computational techniques used to explore the conformational landscape of a molecule. chemistrysteps.com
A conformational analysis of this compound would involve identifying the most stable conformers (rotamers) by systematically rotating the single bonds in its carbon chain. ic.ac.ukchemistrysteps.com The relative energies of these conformers would be calculated to determine their populations at a given temperature. MD simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules or surfaces. These computational approaches are well-established but have not been specifically applied to this compound in published research.
Theoretical Predictions of Reactivity and Selectivity in this compound Transformations
Computational chemistry can predict the likely sites of reaction (regioselectivity) and the stereochemical outcome (stereoselectivity) of chemical transformations. rsc.orgnih.gov For this compound, theoretical calculations could predict whether a nucleophile would preferentially attack the terminal alkyne carbon, the internal alkyne carbon, the carbonyl carbon of the ester, or the carbon bonded to the iodine atom.
Reactivity descriptors derived from quantum chemical calculations, such as frontier molecular orbital (HOMO/LUMO) energies and atomic charges, can provide a quantitative basis for these predictions. researchgate.netacs.org For example, the calculated LUMO (Lowest Unoccupied Molecular Orbital) map could indicate the most electrophilic sites in the molecule, which are most susceptible to nucleophilic attack. Similarly, the relative energies of different transition states leading to various products can be used to predict the major product of a reaction. nih.gov While these methods are powerful for predicting chemical behavior, a specific theoretical study on the reactivity and selectivity of this compound is not present in the current scientific literature.
Green Chemistry Principles in the Context of Ethyl 7 Iodo 2 Heptynoate Synthesis and Transformations
Atom Economy and Waste Minimization in Ethyl 7-iodo-2-heptynoate Derivatization
Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. acs.orgacs.orgepa.gov This approach moves beyond simply maximizing the percentage yield and instead evaluates the efficiency of a reaction at the molecular level, aiming to minimize the generation of waste. acs.org
In the context of this compound derivatization, reactions with high atom economy are preferred as they reduce the formation of byproducts that require disposal, leading to more cost-effective and environmentally friendly processes. studypulse.au For instance, cycloaddition reactions, such as the [3+2] cycloaddition of aziridines with the alkyne moiety of this compound, are inherently atom-economical as all the atoms of the reactants are incorporated into the desired dihydropyrrolidine product. researchgate.net This contrasts with substitution or elimination reactions where parts of the reactants are lost as leaving groups or other byproducts.
The table below illustrates the concept of atom economy for a hypothetical derivatization of this compound.
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition | This compound + Reagent XY | Product incorporating all atoms of both reactants | None | 100% |
| Substitution | This compound + Nucleophile (Nu) | Product-Nu + | Iodide salt | < 100% |
This table provides a simplified, illustrative example of how atom economy is calculated for different reaction types involving this compound.
Minimizing waste also involves reducing the use of auxiliary substances like protecting groups. acs.orgyale.edu Synthetic strategies that avoid the need for protection and deprotection steps are more efficient and generate less waste. acs.org The use of highly selective catalysts can often achieve this by reacting with a specific functional group in a molecule while leaving others intact. acs.org
Development of Environmentally Benign Reaction Conditions for this compound Synthesis and Reactions
The development of environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. yale.eduskpharmteco.com This includes the careful selection of solvents, reagents, and reaction conditions to minimize toxicity and environmental impact. skpharmteco.com
In the synthesis and reactions of this compound, a key focus is on replacing hazardous solvents with greener alternatives. For example, performing reactions in water or solvent-free conditions, where possible, significantly reduces the environmental footprint of a chemical process. ijnc.ir Research into the use of eutectic solvents, which are mixtures of substances that are liquid at room temperature, offers a promising green alternative for certain reactions. rsc.org
The synthesis of related compounds, such as ethyl 7-bromo-2,2-dimethylheptanoate, has been successfully demonstrated using continuous flow reactors. google.com This technology allows for rapid and efficient mixing of reactants, significantly reducing reaction times and improving selectivity, thereby minimizing the formation of byproducts. google.com This approach could potentially be adapted for the synthesis of this compound, offering a safer and more efficient manufacturing process.
The following table summarizes some environmentally benign approaches applicable to the synthesis and reactions of this compound.
| Green Chemistry Approach | Traditional Method | Greener Alternative | Environmental Benefit |
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Supercritical CO₂, Ionic Liquids, Eutectic Solvents rsc.org | Reduced toxicity and environmental pollution |
| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure, Microwave-assisted synthesis chemistryjournals.net | Reduced energy consumption and greenhouse gas emissions chemistryjournals.net |
| Reagent Selection | Stoichiometric use of hazardous reagents | Catalytic amounts of less hazardous reagents, Use of biocatalysts acs.org | Minimized waste and improved safety |
Catalysis and Energy Efficiency in Synthetic Routes Involving this compound
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled and reused. acs.orgstudypulse.auyale.edu Catalysts increase reaction rates, often allowing reactions to be performed at lower temperatures and pressures, which contributes to energy efficiency. chemistryjournals.netsolubilityofthings.com
In synthetic routes involving this compound, various catalytic systems can be employed. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions, such as the Sonogashira coupling, can utilize the iodo group of this compound to introduce a wide range of substituents. The development of highly active and selective palladium catalysts is crucial for maximizing the efficiency and minimizing the environmental impact of these transformations. researchgate.net
Gold-catalyzed cyclization reactions have also been shown to be effective for transforming related α-aryl-γ-butenolides, suggesting potential applications for derivatives of this compound. researchgate.net Furthermore, photoredox catalysis, which uses light energy to drive chemical reactions, represents an energy-efficient and sustainable approach that can enable novel transformations under mild conditions. researchgate.netijnc.ir
The table below highlights some catalytic and energy-efficient methods relevant to the chemistry of this compound.
| Catalytic Method | Description | Energy Efficiency Aspect |
| Palladium-Catalyzed Cross-Coupling | Forms C-C and C-heteroatom bonds using a palladium catalyst. researchgate.netresearchgate.net | Often proceeds under mild conditions, reducing the need for high temperatures. |
| Gold-Catalyzed Cyclization | Facilitates the formation of cyclic structures. researchgate.net | Can enable highly selective transformations, minimizing energy-intensive purification steps. |
| Photoredox Catalysis | Uses light as an energy source to initiate chemical reactions via single-electron transfer. researchgate.netijnc.ir | Utilizes a renewable energy source and often operates at ambient temperature. |
| Biocatalysis | Employs enzymes as catalysts. acs.org | Typically operates under mild conditions (temperature, pH) in aqueous media, leading to significant energy savings. |
By embracing the principles of green chemistry, the synthesis and derivatization of this compound can be made more sustainable, efficient, and environmentally responsible.
Future Research Perspectives and Emerging Directions for Ethyl 7 Iodo 2 Heptynoate Chemistry
Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual functionality of ethyl 7-iodo-2-heptynoate necessitates the development of catalytic systems that can selectively activate one reactive site over the other or enable controlled, sequential, or tandem functionalization. Future research will likely focus on several key areas:
Transition Metal Catalysis: While transition metals are known to catalyze reactions of haloalkynes, there is still significant room for improvement in terms of selectivity and efficiency. acs.org The development of new metal catalysts, particularly those based on palladium, copper, gold, and rhodium, will be crucial. acs.orgresearchgate.netresearchgate.net For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and designing ligands that can fine-tune the reactivity of the metal center will be a key research direction. researchgate.netresearchgate.net Copper-catalyzed reactions, such as the azide-alkyne cycloaddition ("click chemistry") and various coupling reactions, offer another avenue for exploration. acs.orgresearchgate.net Gold catalysts are known to activate alkyne moieties towards nucleophilic attack, and designing chiral gold complexes could enable enantioselective transformations. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.net Future research could explore the use of photoredox catalysts to generate radical intermediates from the C-I bond of this compound, which could then participate in a variety of addition and cyclization reactions.
Enzymatic Catalysis: Biocatalysis offers the potential for highly selective transformations under environmentally benign conditions. nih.gov Engineered enzymes, such as halide methyltransferases, could be designed to selectively alkylate various nucleophiles using this compound as the alkyl source. nih.gov This approach could provide access to chiral molecules with high enantiomeric excess.
Dual Catalysis: Systems that employ two distinct catalysts to activate both the iodo and alkynyl groups independently and sequentially in a one-pot process are a promising area of research. This could involve, for example, a combination of a transition metal catalyst for the alkyne functionalization and a photoredox catalyst for the C-I bond activation.
A summary of potential catalytic systems is presented in the table below:
| Catalytic System | Potential Application for this compound | Desired Outcome |
| Palladium Catalysis | Sonogashira, Heck, and other cross-coupling reactions at the iodo or alkynyl position. | Controlled C-C and C-heteroatom bond formation. researchgate.netresearchgate.net |
| Copper Catalysis | Azide-alkyne cycloadditions, carbene/alkyne metathesis, and coupling reactions. | Synthesis of triazoles, vinyl sulfones, and other functionalized alkenes. acs.orgresearchgate.netresearchgate.net |
| Gold Catalysis | Activation of the alkyne for nucleophilic attack and cyclization reactions. | Enantioselective synthesis of complex cyclic structures. researchgate.net |
| Rhodium Catalysis | C-H activation and directed functionalization. | Regioselective functionalization of the carbon backbone. researchgate.net |
| Photoredox Catalysis | Generation of radical intermediates from the C-I bond. | Mild and selective addition and cyclization reactions. researchgate.net |
| Enzymatic Catalysis | Selective alkylation of nucleophiles. | Green and highly enantioselective synthesis. nih.gov |
Exploration of Untapped Reaction Manifolds for Functionalization
The unique combination of an iodo group and a terminal alkyne in this compound opens the door to a wide range of transformations that have yet to be fully explored.
Difunctionalization Reactions: A key area of future research will be the development of methods for the simultaneous functionalization of both the alkyne and the iodo group. This could involve tandem or cascade reactions where an initial transformation at one site triggers a subsequent reaction at the other. For example, an intramolecular cyclization could be initiated by a reaction at the alkyne, with the iodo group acting as a terminating electrophile or a precursor to a reactive intermediate.
Radical Cascade Reactions: The C-I bond can be a precursor to alkyl radicals under various conditions, including photoredox catalysis or with the use of radical initiators. researchgate.net These radicals could undergo intramolecular cyclization onto the alkyne, followed by further intermolecular trapping, leading to the rapid construction of complex polycyclic systems.
Domino Reactions: The development of domino reactions, where a single catalytic event initiates a cascade of transformations, is a highly desirable goal in organic synthesis. For this compound, this could involve a metal-catalyzed hydrofunctionalization of the alkyne, followed by an intramolecular cross-coupling reaction involving the iodo group. mdpi.comuniovi.esrsc.org
[3+2] Cycloadditions: The reaction of this compound with 2-aryl aziridines has been shown to proceed through an SN2/formal [3+2] cycloaddition process to deliver polysubstituted indolizidines. researchgate.net Further exploration of similar cycloaddition reactions with other three-atom components could lead to a diverse range of heterocyclic compounds.
Integration into Modular Synthesis of Complex Chemical Entities
The bifunctional nature of this compound makes it an ideal building block for modular synthesis, where complex molecules are assembled from smaller, pre-functionalized units.
Synthesis of Natural Products and Bioactive Molecules: Many natural products and pharmaceuticals contain structural motifs that could be readily accessed using this compound. For example, the long carbon chain with functional groups at both ends is a common feature in lipids and polyketides. Future research will likely focus on applying the developed catalytic methods to the total synthesis of such complex targets.
Polymer Chemistry: The alkyne and iodo groups can both be used as handles for polymerization reactions. For example, the alkyne can participate in alkyne-azide click polymerization, while the iodo group can be used in atom transfer radical polymerization (ATRP). This could lead to the synthesis of novel polymers with unique properties.
Materials Science: The ability to introduce different functional groups at either end of the molecule makes this compound a valuable precursor for the synthesis of new materials. danlehnherr.com For instance, it could be used to create self-assembling monolayers on surfaces or to synthesize functionalized nanoparticles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
